molecular formula C13H19BrN2O B12881489 3-Bromo-5-((cyclohexylimino)methyl)-N,N-dimethylfuran-2-amine

3-Bromo-5-((cyclohexylimino)methyl)-N,N-dimethylfuran-2-amine

Cat. No.: B12881489
M. Wt: 299.21 g/mol
InChI Key: DETCBTIKJVLTEL-UHFFFAOYSA-N
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Description

3-Bromo-5-((cyclohexylimino)methyl)-N,N-dimethylfuran-2-amine is an organic compound that features a bromine atom, a cyclohexyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-((cyclohexylimino)methyl)-N,N-dimethylfuran-2-amine typically involves multiple steps. One common method includes the bromination of a furan derivative followed by the introduction of the cyclohexylimino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-((cyclohexylimino)methyl)-N,N-dimethylfuran-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with different functional groups, while substitution can introduce various substituents in place of the bromine atom.

Scientific Research Applications

3-Bromo-5-((cyclohexylimino)methyl)-N,N-dimethylfuran-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-((cyclohexylimino)methyl)-N,N-dimethylfuran-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methylaniline: Used as a pharmaceutical intermediate.

    3-Bromo-5-phenyl-N-(pyrimidin-5-ylmethyl)pyrazolo[1,5-a]pyridin-7-amine: Known for its interactions with cyclin-dependent kinase 2.

Uniqueness

3-Bromo-5-((cyclohexylimino)methyl)-N,N-dimethylfuran-2-amine is unique due to its combination of a bromine atom, a cyclohexyl group, and a furan ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H19BrN2O

Molecular Weight

299.21 g/mol

IUPAC Name

3-bromo-5-(cyclohexyliminomethyl)-N,N-dimethylfuran-2-amine

InChI

InChI=1S/C13H19BrN2O/c1-16(2)13-12(14)8-11(17-13)9-15-10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3

InChI Key

DETCBTIKJVLTEL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(O1)C=NC2CCCCC2)Br

Origin of Product

United States

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